molecular formula C10H9BrN2 B3391404 (6-Bromoisoquinolin-3-yl)methanamine CAS No. 1780722-74-8

(6-Bromoisoquinolin-3-yl)methanamine

Cat. No. B3391404
CAS RN: 1780722-74-8
M. Wt: 237.10 g/mol
InChI Key: FOUBSYHVJHYZLN-UHFFFAOYSA-N
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Description

The compound “(6-Bromoisoquinolin-3-yl)methanamine” is a unique chemical with the empirical formula C9H7BrN2 . It has a molecular weight of 223.07 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “(6-Bromoisoquinolin-3-yl)methanamine” can be represented by the SMILES string Nc1cc2cc(Br)ccc2cn1 . The InChI key for this compound is PQKLBIXLXFRNKT-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “(6-Bromoisoquinolin-3-yl)methanamine” are not available, it’s important to note that amines can undergo oxidation reactions . These reactions are used as a powerful tool to produce different synthetic intermediates .


Physical And Chemical Properties Analysis

“(6-Bromoisoquinolin-3-yl)methanamine” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Safety and Hazards

“(6-Bromoisoquinolin-3-yl)methanamine” is classified under Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . The compound is also classified under WGK 3, indicating a high hazard to water .

properties

IUPAC Name

(6-bromoisoquinolin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H,5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUBSYHVJHYZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromoisoquinolin-3-yl)methanamine

CAS RN

1780722-74-8
Record name 1-(6-bromoisoquinolin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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